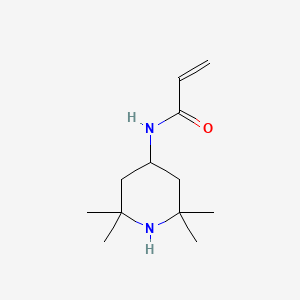

n-(2,2,6,6-Tetramethylpiperidin-4-yl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2,2,6,6-Tetramethylpiperidin-4-yl)acrylamide is a chemical compound with the molecular formula C13H24N2O. It is known for its stability and unique structural properties, making it valuable in various scientific and industrial applications. This compound is often used in the synthesis of polymers and as a monomer for creating materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2,2,6,6-Tetramethylpiperidin-4-yl)acrylamide can be synthesized through several methods. One common approach involves the reaction of 2,2,6,6-tetramethylpiperidine with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize impurities. Advanced purification techniques, such as distillation and high-performance liquid chromatography (HPLC), are employed to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

N-(2,2,6,6-Tetramethylpiperidin-4-yl)acrylamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or oxone.

Substitution: The acrylamide group allows for nucleophilic substitution reactions, where nucleophiles replace the acrylamide moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, oxone; typically conducted in aqueous or organic solvents at moderate temperatures.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert conditions.

Substitution: Various nucleophiles, such as amines or thiols, can be used under basic or acidic conditions depending on the desired product.

Major Products

Scientific Research Applications

N-(2,2,6,6-Tetramethylpiperidin-4-yl)acrylamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-(2,2,6,6-Tetramethylpiperidin-4-yl)acrylamide exerts its effects is primarily through its ability to form stable polymers and interact with various molecular targets. The acrylamide group allows for polymerization, creating long chains that enhance the material’s properties. The piperidine ring provides steric hindrance, increasing the stability and resistance to degradation .

Comparison with Similar Compounds

Similar Compounds

N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide: Similar in structure but with a methacrylamide group instead of an acrylamide group.

2,2,6,6-Tetramethylpiperidine: A precursor to the acrylamide derivative, used in various synthetic applications.

Uniqueness

N-(2,2,6,6-Tetramethylpiperidin-4-yl)acrylamide is unique due to its combination of the acrylamide group and the sterically hindered piperidine ring. This structure provides enhanced stability and specific reactivity, making it valuable in applications where durability and resistance to environmental factors are crucial .

Biological Activity

N-(2,2,6,6-tetramethylpiperidin-4-yl)acrylamide (CAS: 31582-37-3) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, properties, and biological effects based on various studies and patents.

- Chemical Formula: C12H22N2O

- Molecular Weight: 210.32 g/mol

- IUPAC Name: this compound

- Purity: Typically >97% in commercial preparations .

Synthesis

The synthesis of this compound involves the reaction of 2,2,6,6-tetramethylpiperidine with acrylamide derivatives. The compound can be purified through methods such as column chromatography and recrystallization .

Antioxidant Properties

Research indicates that derivatives of tetramethylpiperidine exhibit significant antioxidant activity. Specifically, compounds containing the nitroxide moiety are known to scavenge free radicals effectively. This property is crucial for potential applications in preventing oxidative stress-related diseases .

Polymerization Inhibition

This compound has been studied for its role as a polymerization inhibitor. It is particularly effective in preventing the premature polymerization of acrylic and methacrylic monomers. This characteristic is beneficial in various industrial applications where controlled polymerization is required .

Cytotoxicity and Drug Delivery

In studies involving drug delivery systems, compounds similar to this compound have shown low cytotoxicity while facilitating the encapsulation and release of therapeutic agents. For instance, miktoarm star polymers incorporating this compound have been utilized to deliver chemotherapeutic drugs effectively without significant toxicity to healthy cells .

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of various piperidine derivatives using DPPH radical scavenging assays. This compound demonstrated a notable reduction in DPPH radical concentration compared to control samples. This suggests its potential application in formulations aimed at reducing oxidative damage.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Control | 10% |

| This compound | 65% |

Case Study 2: Polymerization Inhibition

In a patent application detailing the use of tetramethylpiperidine derivatives as polymerization inhibitors, it was shown that these compounds effectively extended the shelf life of acrylic monomers by preventing unwanted polymerization reactions under various conditions (temperature and presence of oxygen) .

Properties

IUPAC Name |

N-(2,2,6,6-tetramethylpiperidin-4-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O/c1-6-10(15)13-9-7-11(2,3)14-12(4,5)8-9/h6,9,14H,1,7-8H2,2-5H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REKHXRWEQQXQLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NC(=O)C=C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.